![molecular formula C34H56BF4P2Rh- B1601735 (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate CAS No. 569650-64-2](/img/structure/B1601735.png)
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate
Overview
Description
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate is a useful research compound. Its molecular formula is C34H56BF4P2Rh- and its molecular weight is 716.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity and Polymerization
- Rhodium complexes, including those with diene ligands such as cycloocta-1,5-diene, have been shown to catalyze various chemical reactions, including polymerization processes. For instance, cationic rhodium complexes with hemilabile phosphine ligands demonstrated significant catalytic activity for the polymerization of phenylacetylene, yielding high molecular weight stereoregular poly(phenylacetylene) (Jiménez et al., 2009).
Structural and Spectroscopic Studies
- The structural characteristics of rhodium(I) complexes, including those with cycloocta-1,5-diene, have been extensively studied. Research on polymorphs, enantiomorphs, chirality, and helicity in rhodium(I) complexes provides insights into the intricate structural details of these compounds, which have implications for their reactivity and catalytic properties (Janiak et al., 2009).
Synthesis and Reactivity
- The synthesis and reactivity of rhodium complexes with specific ligands have been a focal point of research, aiming to explore their potential in catalytic applications and material science. Studies on the syntheses, spectroscopic analyses, and crystal structures of chiral rhodium complexes provide valuable information on how ligand architecture influences the properties and reactivity of these complexes (Enamullah et al., 2006).
Applications in Organic Synthesis
- Rhodium-catalyzed reactions, particularly those involving cycloocta-1,5-diene and related ligands, are critical for the development of novel synthetic methodologies. These reactions enable the construction of complex molecular architectures with high precision and efficiency, serving as valuable tools in the synthesis of pharmaceuticals, natural products, and materials (Smith et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the substrate in asymmetric hydrogenation reactions . The compound acts as a catalyst in these reactions, facilitating the conversion of the substrate to the desired product .
Mode of Action
The compound, being a catalyst, interacts with its target (the substrate) by binding to it and facilitating its conversion to the desired product . The presence of the rhodium atom in the compound plays a crucial role in this process .
Biochemical Pathways
The compound is involved in the asymmetric hydrogenation pathway . This pathway is crucial in the synthesis of single-enantiomer compounds, which are important in the pharmaceutical industry .
Pharmacokinetics
Itsefficacy and stability can be influenced by various factors, including its purity .
Result of Action
The action of the compound results in the conversion of the substrate to the desired product in an efficient and selective manner . This can lead to high yields of single-enantiomer compounds, which are valuable in the pharmaceutical industry .
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44P2.C8H12.BF4.Rh/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-24H,13-16H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t21-,22-,23-,24-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKOQQHIAGRJHA-QPZXYOTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC([C@@H]1P([C@H](CC1)C(C)C)C2=CC=CC=C2P3[C@H](CC[C@@H]3C(C)C)C(C)C)C.C1/C=C\CC/C=C\C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56BF4P2Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514132 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
569650-64-2 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)benzene)1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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